1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether
Overview
Description
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether is a fluorinated organic compound with the chemical formula C5H4F8O. This compound is known for its unique properties, including high thermal stability, low toxicity, and excellent chemical resistance. It is often used in various industrial and scientific applications due to these characteristics.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as changes in cellular function and metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause a variety of effects at the molecular and cellular level, including changes in protein function, alterations in cellular metabolism, and effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism . Additionally, this compound’s interaction with other biomolecules, such as proteins and lipids, can influence its biochemical properties and reactivity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and detoxification pathways . Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cytochrome P450 2E1, leading to the formation of reactive intermediates that can further interact with cellular components . This binding interaction results in enzyme inhibition or activation, depending on the specific context and concentration of the compound. Additionally, changes in gene expression are mediated through the activation of transcription factors involved in stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits high stability under standard conditions, but it can undergo degradation when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and limited biochemical effects . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of inorganic fluoride and formaldehyde as primary metabolites . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body. Additionally, the interaction with metabolic enzymes can influence the flux of metabolites and the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can accumulate in lipid-rich compartments due to its lipophilic nature, affecting its localization and bioavailability . The distribution within tissues can also be influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The activity and function of the compound can be influenced by its subcellular localization, as it interacts with organelle-specific enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether can be synthesized through the reaction of hexafluoropropylene oxide with difluoroethanol. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure high yield and purity. The general reaction scheme is as follows:
CF3CFHCF2O+CH2CF2OH→CF3CFHCF2OCH2CF2H
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to achieve the desired product quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce various ether derivatives .
Scientific Research Applications
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty chemicals, coatings, and high-performance materials
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,2,3,3,3-Hexafluoropropyl methyl ether
Uniqueness
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether stands out due to its specific combination of fluorine atoms, which imparts unique chemical and physical properties. Compared to similar compounds, it offers a balance of high thermal stability, low toxicity, and excellent chemical resistance, making it suitable for a broader range of applications .
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)1-14-5(12,13)3(8)4(9,10)11/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECYXTJLYXGPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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